molecular formula C14H13NO3 B12897996 5-Ethyl-2-styryloxazole-4-carboxylic acid

5-Ethyl-2-styryloxazole-4-carboxylic acid

Cat. No.: B12897996
M. Wt: 243.26 g/mol
InChI Key: POZNKAIJQUEGHB-CMDGGOBGSA-N
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Description

5-Ethyl-2-styryloxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2-styryloxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate, followed by cyclization with phosphorus oxychloride (POCl3) to form the oxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2-styryloxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups .

Scientific Research Applications

5-Ethyl-2-styryloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethyl-2-styryloxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the oxazole ring .

Comparison with Similar Compounds

Similar Compounds

  • 2-Styryl-5-methylisoxazole-4-carboxylic acid
  • 5-Ethyl-2-phenylisoxazole-4-carboxylic acid
  • 2-Styryl-5-phenylisoxazole-4-carboxylic acid

Uniqueness

5-Ethyl-2-styryloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and styryl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for various applications .

Biological Activity

5-Ethyl-2-styryloxazole-4-carboxylic acid (CAS No. 89724-16-3) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the existing literature on its biological activity, synthesis, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which is known to impart various biological properties. The structure can be represented as follows:

C1H9N1O3\text{C}_1\text{H}_9\text{N}_1\text{O}_3

The compound features an ethyl group and a styryl moiety, which contribute to its chemical reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various synthetic routes have been explored, including microwave-assisted methods that enhance yield and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits anticancer activity against several cancer cell lines. For instance, in a study evaluating its effects on A549 human lung adenocarcinoma cells, the compound showed significant cytotoxic effects, reducing cell viability in a dose-dependent manner.

CompoundCell LineIC50 (µM)Viability (%)
This compoundA5495040%
CisplatinA5491020%

The structure-activity relationship (SAR) indicated that modifications to the substituents on the oxazole ring influenced the potency of the compound. For example, compounds with halogenated phenyl groups exhibited enhanced anticancer activity compared to their non-substituted counterparts .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been tested for antimicrobial activity against multidrug-resistant strains of bacteria. In vitro assays revealed that it effectively inhibited the growth of Staphylococcus aureus, including strains resistant to linezolid and tedizolid.

PathogenMIC (µg/mL)Activity
Staphylococcus aureus (MRSA)32Inhibitory
Escherichia coli>128No activity

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular targets. Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

Moreover, the compound's ability to disrupt bacterial cell membranes may contribute to its antimicrobial efficacy.

Case Studies

  • Case Study: Anticancer Activity in A549 Cells
    • Objective: To evaluate the cytotoxic effects of this compound.
    • Method: A549 cells were treated with varying concentrations of the compound for 24 hours.
    • Results: The compound reduced cell viability significantly compared to control groups, demonstrating potential as an anticancer agent.
  • Case Study: Antimicrobial Efficacy Against MRSA
    • Objective: To assess the antimicrobial properties against resistant strains.
    • Method: The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
    • Results: The compound showed promising activity against MRSA, suggesting further exploration for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-ethyl-2-styryloxazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer: A common approach involves condensation reactions between ethyl oxazole-4-carboxylate derivatives and styryl precursors. For example, refluxing intermediates with sodium acetate in acetic acid (similar to methods in ) can facilitate cyclization. Yield optimization requires controlling temperature (80–110°C), stoichiometric ratios (1:1.1 molar excess of styryl reagent), and reaction duration (3–5 hours). Post-synthesis purification via recrystallization (DMF/acetic acid mixtures) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?

  • Methodological Answer: Prioritize ¹H/¹³C NMR to confirm the styryl double bond (δ 6.5–7.5 ppm for vinyl protons) and oxazole ring integrity. FT-IR can validate carboxylic acid (∼1700 cm⁻¹ C=O stretch) and ethyl group (∼2970 cm⁻¹ C-H) functionalities . HPLC-MS ensures purity (>95%) and molecular ion ([M+H]+) verification .

Q. How should researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Conduct accelerated stability studies at 25°C/60% RH and 40°C/75% RH over 1–3 months. Monitor degradation via HPLC and track carboxylic acid protonation states using pH-dependent UV spectra. Store in airtight containers with desiccants to prevent hydrolysis, as recommended for structurally similar acids .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

  • Methodological Answer: Use in silico tools (e.g., PISTACHIO, Reaxys) to predict feasible synthetic routes and intermediate stabilities. For example, density functional theory (DFT) can model transition states during styryl group conjugation, identifying energy barriers and guiding catalyst selection (e.g., acetic acid vs. Lewis acids) .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., conflicting enzyme inhibition results)?

  • Methodological Answer: Apply iterative qualitative analysis ( ):

  • Step 1 : Replicate experiments under standardized conditions (pH, temperature, solvent).
  • Step 2 : Cross-validate using orthogonal assays (e.g., fluorescence-based vs. radiometric enzyme assays).
  • Step 3 : Analyze batch-to-batch variability in compound purity (HPLC) and stereochemistry (chiral chromatography) .

Q. How can researchers design derivatives to enhance solubility without compromising bioactivity?

  • Methodological Answer: Synthesize ester or amide analogs (e.g., ethyl ester precursors in ) to mask the carboxylic acid. Evaluate solubility via shake-flask assays and correlate with logP values (HPLC-derived). Retain the styryl group for π-π stacking interactions critical to target binding .

Q. What advanced analytical methods are required to confirm regioselectivity in derivative synthesis?

  • Methodological Answer: Use 2D NMR (COSY, NOESY) to resolve overlapping signals in multi-substituted oxazoles. X-ray crystallography provides definitive regiochemical assignment, especially for isomers with similar spectroscopic profiles .

Q. Data Management & Validation

Q. How should researchers address discrepancies in melting point data reported across literature?

  • Methodological Answer:

  • Calibrate equipment using standard references (e.g., pure benzoic acid).
  • Report melting ranges (e.g., 210–213°C) and heating rates (1–2°C/min).
  • Cross-reference with differential scanning calorimetry (DSC) for polymorph identification .

Q. Safety & Compliance

Q. What safety protocols are critical when handling this compound in catalytic studies?

  • Methodological Answer: Follow guidelines in :

  • Use fume hoods for reactions involving volatile acetic acid.
  • Wear nitrile gloves and eye protection to prevent skin/eye contact.
  • Neutralize waste with sodium bicarbonate before disposal .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

5-ethyl-2-[(E)-2-phenylethenyl]-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-2-11-13(14(16)17)15-12(18-11)9-8-10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,16,17)/b9-8+

InChI Key

POZNKAIJQUEGHB-CMDGGOBGSA-N

Isomeric SMILES

CCC1=C(N=C(O1)/C=C/C2=CC=CC=C2)C(=O)O

Canonical SMILES

CCC1=C(N=C(O1)C=CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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